8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Overview
Description
“8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one” is a chemical compound with the molecular formula C5H3BrN4O . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound has been reported in a study that used a microwave-assisted sequential one-pot approach . The reaction mixture was concentrated to dryness and purified via silica chromatography using a gradient of MeOH (up to 5%) in dichloromethane .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[1,5-a][1,3,5]triazine core substituted at the 8-position with a bromine atom . The molecular weight of the compound is 215.008 Da .Chemical Reactions Analysis
The compound has been involved in a microwave-assisted sequential one-pot synthesis of an array of 14 pyrazolo[1,5-a][1,3,5]triazines . The reaction was efficient under dielectric microwave heating .Physical and Chemical Properties Analysis
The compound has a molecular weight of 215.01 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available literature.Scientific Research Applications
Phosphodiesterase Type 4 Inhibitors
8-substituted pyrazolo[1,5-a]-1,3,5-triazines, related to 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one, have been identified as potent phosphodiesterase type 4 inhibitors. These compounds have shown high isoenzyme selectivity and inhibit LPS-induced TNFalpha release from human mononuclear cells, suggesting potential applications in inflammation and immune response modulation (Raboisson et al., 2003).
cAMP Phosphodiesterase Inhibitors
Research has demonstrated that various pyrazolo[1,5-a]-1,3,5-triazines are effective inhibitors of cAMP phosphodiesterase from different sources, including bovine brain and rabbit lung. These compounds exhibit significant potency compared to theophylline, highlighting their potential in the study of cAMP-related biological processes (Senga et al., 1982).
Synthesis and Chemical Transformations
A range of substituted pyrazolo[1,5-a]-1,3,5-triazines, closely related to this compound, have been synthesized and their chemical reactivity explored. These studies contribute to the understanding of the chemical properties of these compounds, which is crucial for their application in various scientific research fields (Ivanov et al., 2020).
Corticotropin-Releasing Factor Receptor-1 Antagonists
Studies on 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines have revealed their potential as selective corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds may have implications for the development of anxiolytic or antidepressant drugs, showcasing another important research application of this class of compounds (Gilligan et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAGDAWKRYTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1Br)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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